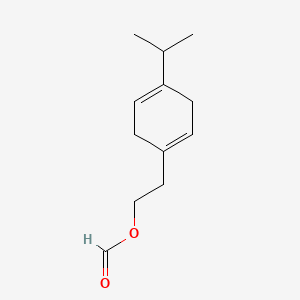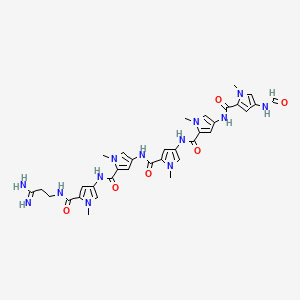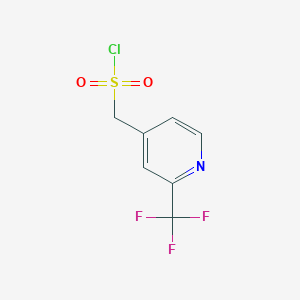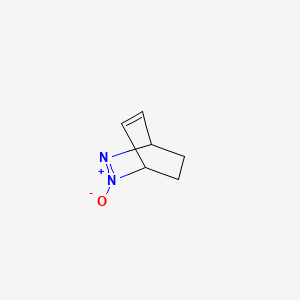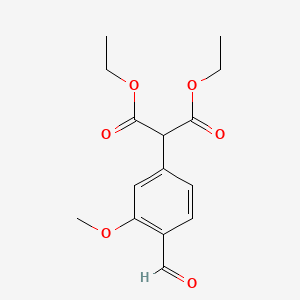![molecular formula C24H14Cl2N4O4 B14163652 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine CAS No. 5286-22-6](/img/structure/B14163652.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is a complex organic compound characterized by its unique structure, which includes naphthalene and phenyl groups with chloro and nitro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and 4-chloro-3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine has several scientific research applications:
作用機序
The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine involves its interaction with specific molecular targets. The compound can form π-stacking interactions with electron-rich aromatic systems, leading to the stabilization of certain molecular structures . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
N,N’-bis[(E)-(4-pyridylmethylidene)]naphthalene-1,5-diamine: This compound has similar structural features but with pyridyl groups instead of chloro and nitro substituents.
N,N’-bis[(diphenylphosphino)methyl]naphthalene-1,5-diamine: Another related compound with diphenylphosphino groups, used in coordination chemistry.
Uniqueness
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is unique due to its specific combination of chloro and nitro substituents, which impart distinct chemical and physical properties
特性
CAS番号 |
5286-22-6 |
|---|---|
分子式 |
C24H14Cl2N4O4 |
分子量 |
493.3 g/mol |
IUPAC名 |
1-(4-chloro-3-nitrophenyl)-N-[5-[(4-chloro-3-nitrophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H14Cl2N4O4/c25-19-9-7-15(11-23(19)29(31)32)13-27-21-5-1-3-17-18(21)4-2-6-22(17)28-14-16-8-10-20(26)24(12-16)30(33)34/h1-14H |
InChIキー |
IWLGDHVZEMJPHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=C1)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


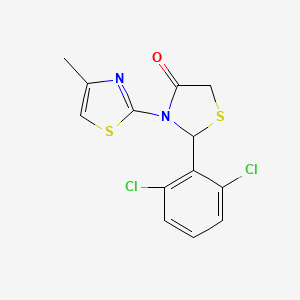
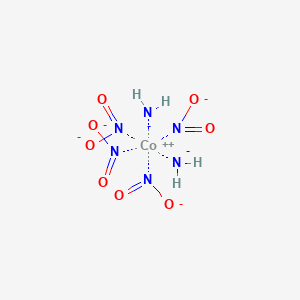
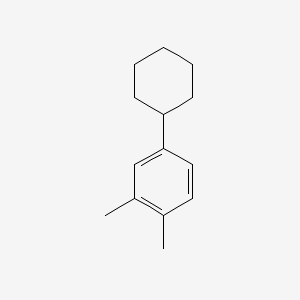
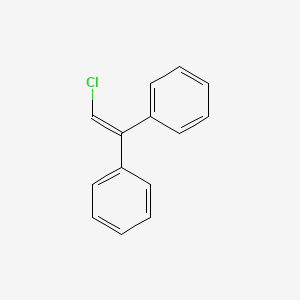
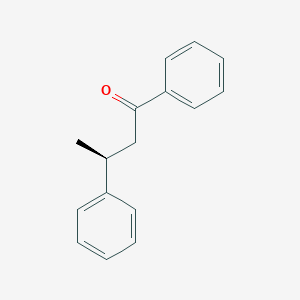
![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)
